molecular formula C11H10N2O B2654969 2-(1H-indol-3-yl)-4,5-dihydro-1,3-oxazole CAS No. 54584-31-5

2-(1H-indol-3-yl)-4,5-dihydro-1,3-oxazole

Cat. No.: B2654969
CAS No.: 54584-31-5
M. Wt: 186.214
InChI Key: QICKCSNPIWUMDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-indol-3-yl)-4,5-dihydro-1,3-oxazole is a heterocyclic compound that combines the indole and oxazole ring systems. Indole is a significant structure in many natural products and pharmaceuticals, known for its biological activity. The oxazole ring, on the other hand, is a five-membered ring containing one oxygen and one nitrogen atom, which is also found in various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of indole derivatives with oxazole precursors under acidic or basic conditions. For example, the reaction of indole-3-carboxaldehyde with amino alcohols in the presence of a dehydrating agent can yield the desired oxazole compound .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods, often using continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the oxazole ring, potentially leading to ring-opening or other structural changes.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with aldehyde or carboxylic acid groups, while substitution can introduce halogens or nitro groups onto the indole ring .

Scientific Research Applications

2-(1H-indol-3-yl)-4,5-dihydro-1,3-oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The indole ring can interact with various biological receptors, while the oxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-indol-3-yl)-4,5-dihydro-1,3-oxazole is unique due to the combination of the indole and oxazole rings, which provides a distinct set of chemical and biological properties. This dual-ring system allows for diverse interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-(1H-indol-3-yl)-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-2-4-10-8(3-1)9(7-13-10)11-12-5-6-14-11/h1-4,7,13H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICKCSNPIWUMDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=N1)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.